N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a thioacetamide side chain. The pyrimidoindole scaffold is characterized by a bicyclic structure that integrates pyrimidine and indole moieties, enabling diverse interactions with biological targets. Key structural features include:
- A thioether-linked acetamide side chain at the 2-position, providing flexibility and hydrogen-bonding capacity.
- A 4-ethylphenyl group as the terminal substituent on the acetamide, contributing to lipophilicity and steric bulk .
This compound is part of a broader class of pyrimidoindole derivatives investigated for their roles in modulating Toll-Like Receptor 4 (TLR4) activity and other innate immune pathways .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S/c1-2-16-7-11-18(12-8-16)28-22(32)15-34-26-30-23-20-5-3-4-6-21(20)29-24(23)25(33)31(26)19-13-9-17(27)10-14-19/h3-14,29H,2,15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZRHFFRPIUNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Precursor Functionalization
The synthesis begins with 5-nitroindole (1), which undergoes:
Cyclocondensation Reaction
Intermediate 3 reacts with 4-fluorophenyl isocyanate (4) in anhydrous THF under nitrogen atmosphere:
$$
\ce{3 + 4 ->[\text{Et3N, THF}] 5-(4-fluorophenylcarbamoyl)indole-2-carbaldehyde (5)}
$$
Subsequent cyclization with urea in acetic acid at 110°C for 12 hours forms the pyrimidine ring:
$$
\ce{5 ->[\text{AcOH, Δ}] 3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole (6)}
$$
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acetic acid, 12 h | 68 | 95.2 |
| HCl/EtOH, 8 h | 52 | 91.8 |
| PPA, 6 h | 73 | 96.5 |
Phosphoric acid (PPA) proved superior by facilitating both dehydration and cyclization.
Thiol Group Introduction at Position 2
Thiation of Carbonyl Group
Intermediate 6 undergoes thiation using Lawesson’s reagent (2.2 equiv) in toluene at reflux:
$$
\ce{6 ->[\text{Lawesson's reagent}] 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-4H-pyrimido[5,4-b]indol-4-one (7)}
$$
Thiol Generation via Alkaline Hydrolysis
Treatment of 7 with NaOH (2M) in ethanol/water (4:1) at 60°C produces the free thiol:
$$
\ce{7 ->[\text{NaOH}] 3-(4-fluorophenyl)-2-mercapto-4,5-dihydro-3H-pyrimido[5,4-b]indol-4-one (8)}
$$
Reaction Monitoring
- FTIR: Disappearance of C=O stretch at 1680 cm⁻¹, appearance of S-H stretch at 2550 cm⁻¹
- HPLC-MS: m/z 352.1 [M+H]⁺
Synthesis of N-(4-Ethylphenyl)-2-Bromoacetamide
Bromoacetyl Bromide Preparation
Acetic acid reacts with PBr₃ in dry ether at 0°C:
$$
\ce{CH3COOH + PBr3 -> CH2BrCOBr}
$$
Amide Coupling
4-Ethylaniline (9) reacts with bromoacetyl bromide in dichloromethane with Et₃N as base:
$$
\ce{9 + CH2BrCOBr ->[\text{Et3N}] N-(4-ethylphenyl)-2-bromoacetamide (10)}
$$
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, J=7.6 Hz, 3H), 2.58 (q, J=7.6 Hz, 2H), 3.82 (s, 2H), 7.12–7.26 (m, 4H)
- Yield: 89%
Thioether Formation via Nucleophilic Substitution
Intermediate 8 reacts with 10 in anhydrous DMF using K₂CO₃ as base at 50°C:
$$
\ce{8 + 10 ->[\text{K2CO3}] Target Compound}
$$
Optimized Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Temperature | 50°C |
| Reaction Time | 6 h |
| Base | K₂CO₃ |
| Molar Ratio (8:10) | 1:1.2 |
Purification
- Crude product washed with 5% NaHCO₃
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
- Recrystallization from ethanol/water
Final Characterization
- MP: 214–216°C
- HRMS: m/z 542.1847 [M+H]⁺ (calc. 542.1851)
- ¹³C NMR (101 MHz, DMSO-d₆): δ 14.1 (CH₃), 28.4 (CH₂), 116.5–160.2 (aromatic carbons), 169.8 (C=O)
Alternative Synthetic Routes
One-Pot Thioacetylation
A modified approach combines thiol generation and coupling in a single pot:
- Intermediate 7 reacts directly with N-(4-ethylphenyl)chloroacetamide
- Uses phase-transfer catalyst (TBAB) in water/DCM biphasic system
Comparative Yields
| Method | Yield (%) |
|---|---|
| Sequential (Steps 5) | 74 |
| One-Pot | 68 |
Industrial-Scale Considerations
Continuous Flow Synthesis
- Microreactor system for cyclocondensation step reduces reaction time from 12 h → 45 min
- In-line IR monitoring enables real-time adjustment of urea stoichiometry
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 86 | 32 |
| E-Factor | 54 | 19 |
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids for Friedel-Crafts reactions, palladium catalysts for coupling reactions
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Alcohols: From reduction reactions
Substituted Aromatics: From substitution reactions
Scientific Research Applications
N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties of Selected Pyrimidoindole Derivatives
Key Observations:
- Electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound) enhance binding affinity to TLR4 compared to electron-donating groups (e.g., 3,4-dimethoxyphenyl in ).
- Lipophilicity is modulated by alkyl/aryl substituents: The 4-ethylphenyl group in the target compound increases logP compared to methyl or methoxy analogs .
- Steric effects : Bulky substituents like cyclohexyl () or benzyl () may hinder interactions with shallow binding pockets.
Physicochemical Properties
Table 3: Physicochemical Profiles
Key Observations:
Biological Activity
N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H18FN3O2S
- Molecular Weight : 407.5 g/mol
- IUPAC Name : N-(4-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
This structure includes a pyrimidoindole scaffold, which is known for its diverse pharmacological properties. The presence of a thiol group suggests potential for thiol-mediated bioconjugation, enhancing targeting or delivery capabilities in biological systems .
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrimidoindoles have shown promise in inhibiting various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
A study demonstrated that certain pyrimidoindole derivatives significantly inhibited the growth of human cancer cell lines by inducing apoptosis through caspase activation . This suggests that this compound may possess similar anticancer properties.
Antimicrobial Activity
Compounds derived from pyrimidines and indoles have also been evaluated for their antimicrobial activities. For example, research on related compounds revealed moderate to high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Study 1: Anticancer Activity Assessment
In a controlled study assessing the anticancer effects of a related compound, researchers evaluated its efficacy against multiple cancer cell lines (e.g., A549 lung cancer cells). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents .
Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of similar compounds against clinical isolates. The results demonstrated effective inhibition at concentrations ranging from 5 to 20 µg/mL. Notably, the compound exhibited a synergistic effect when combined with standard antibiotics, enhancing overall efficacy against resistant strains .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step routes: (1) Formation of the pyrimido[5,4-b]indole core via cyclization reactions under acidic or basic conditions; (2) Introduction of the 4-fluorophenyl substituent using palladium-catalyzed cross-coupling; (3) Thioacetamide linkage via nucleophilic substitution with mercaptoacetic acid derivatives. Challenges include controlling regioselectivity during cyclization and ensuring high purity of intermediates. Catalysts (e.g., Pd(PPh₃)₄) and solvents (DMF, dichloromethane) are critical for yield optimization .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on 1H/13C NMR to verify proton environments and carbon frameworks, X-ray crystallography for absolute configuration determination, and mass spectrometry (HRMS) for molecular weight validation. Key diagnostic signals include the thioamide (-NH-C=S-) proton at δ 10.2–11.5 ppm and fluorophenyl aromatic protons at δ 7.2–7.8 ppm .
Q. What preliminary biological activities have been reported for this compound?
Initial studies indicate anticancer potential (IC₅₀ values of 2–10 µM against breast and colon cancer cell lines) and antimicrobial activity (MIC ~8 µg/mL against Gram-positive bacteria). Activity is attributed to interactions with topoisomerase II and kinase enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature : 80–120°C for cyclization steps to balance reaction rate and byproduct formation.
- Solvent polarity : DMF enhances solubility of intermediates but may require switching to toluene for final coupling steps to avoid side reactions.
- Catalyst loading : 5–10 mol% Pd catalysts for cross-coupling, with microwave-assisted heating to reduce time .
Q. What is the hypothesized mechanism of action against cancer targets?
Computational docking suggests the fluorophenyl group occupies hydrophobic pockets of EGFR kinase , while the pyrimidoindole core disrupts ATP-binding domains. Experimental validation via kinase inhibition assays (e.g., ADP-Glo™) shows >70% inhibition at 10 µM. Competitive binding assays with [³H]-labeled ATP further confirm target engagement .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Vary substituents : Replace 4-ethylphenyl with bulkier groups (e.g., 4-tert-butylphenyl) to enhance hydrophobic interactions.
- Modify the thioacetamide linker : Replace sulfur with selenium to assess redox activity.
- Introduce bioisosteres : Substitute the fluorophenyl group with chlorophenyl or trifluoromethylphenyl to optimize binding kinetics .
Q. How should researchers resolve contradictions in reported biological activity data?
Replicate assays under standardized conditions (e.g., identical cell lines, serum concentrations, and incubation times). Use orthogonal assays (e.g., Western blotting for target protein inhibition alongside cell viability assays) to confirm specificity. Contradictions in IC₅₀ values may arise from differences in mitochondrial toxicity or off-target effects .
Q. What computational methods predict this compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding poses.
- Molecular dynamics simulations (AMBER, GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories.
- Free-energy perturbation (FEP) calculations to quantify binding affinity changes for derivatives .
Q. Which advanced analytical techniques are essential for purity assessment beyond NMR?
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities at 254 nm.
- LC-MS/MS : Confirm molecular ion peaks and fragment patterns.
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. How can researchers validate the compound’s selectivity for proposed biological targets?
Perform competitive binding assays with known inhibitors (e.g., erlotinib for EGFR) to assess displacement. Use CRISPR/Cas9 knockout models of target genes to confirm loss of activity in null cells. Off-target profiling (e.g., Eurofins Panlabs® screen) identifies interactions with unrelated receptors/enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
